2,3-Dibromo-4-fluorobenzodifluoride vs. 2-Bromo-1-(difluoromethyl)-4-fluorobenzene: Functionalization Capacity Drives Synthetic Efficiency
The target compound provides two chemically distinct C–Br bonds (at positions 2 and 3) available for sequential cross-coupling, whereas the monobromo analog 2-bromo-1-(difluoromethyl)-4-fluorobenzene (CAS 845866-81-1) offers only a single functionalization site . This distinction is critical for building molecular complexity: the target compound enables two-step elaboration to generate biaryl or terphenyl architectures with differentiated substitution patterns, while the monobromo analog is limited to a single coupling event, necessitating additional synthetic steps to achieve comparable complexity [1].
| Evidence Dimension | Number of functionalizable C–Br bonds |
|---|---|
| Target Compound Data | 2 C–Br bonds (positions 2 and 3) |
| Comparator Or Baseline | 1 C–Br bond (2-bromo-1-(difluoromethyl)-4-fluorobenzene, CAS 845866-81-1) |
| Quantified Difference | 2× higher potential for sequential coupling |
| Conditions | Structural analysis based on molecular formula and substitution pattern |
Why This Matters
Procurement of the dibromo compound reduces the number of synthetic steps required to access complex intermediates, improving overall yield and lowering cost per functionalized molecule.
- [1] Langer, P. et al. Synthesis of functionalized fluorinated terphenyls by site-selective Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes. Journal of Fluorine Chemistry, 2013, 146, 19-36. View Source
